2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1260683-29-1
VCID: VC15968141
InChI: InChI=1S/C10H14N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,8H,4-7H2,1H3
SMILES:
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde

CAS No.: 1260683-29-1

Cat. No.: VC15968141

Molecular Formula: C10H14N4O

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde - 1260683-29-1

Specification

CAS No. 1260683-29-1
Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde
Standard InChI InChI=1S/C10H14N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,8H,4-7H2,1H3
Standard InChI Key USCANUFWGGABBC-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC=CC(=N2)C=O

Introduction

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde is a heterocyclic organic compound that combines a pyrimidine ring with a piperazine moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in pharmaceutical research.

Synthesis and Preparation

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde typically involves the reaction of 4-methylpiperazine with pyrimidine derivatives. This process may involve multiple steps, starting from readily available precursors. The reaction conditions, such as temperature and pressure, are optimized to enhance yield and purity. Techniques like distillation or recrystallization are used to isolate the final product.

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents used include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride. Controlled temperatures and pH levels are crucial for achieving desired transformations.

Biological Activities and Applications

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde is believed to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in cellular signaling pathways. For instance, it may act as an inhibitor of tyrosine kinases, which play crucial roles in cell proliferation and differentiation.

Stability and Handling

The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential volatility.

Scientific Uses and Research Findings

This compound exemplifies the significant role that heterocyclic compounds play in advancing pharmaceutical science and organic chemistry research. Its unique structure and potential biological activities make it a subject of interest for further studies in medicinal chemistry.

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